Ethylenebis(tris(decyl)silane) is a silane compound characterized by its unique structure and properties. This compound is classified as a silane coupling agent, which plays a crucial role in enhancing the adhesion between organic materials and inorganic substrates. Silanes like ethylenebis(tris(decyl)silane) are often used in various applications, including coatings, adhesives, and surface treatments.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides various silane compounds for research and industrial use . Its synthesis and applications are often discussed in scientific literature and patents, indicating its relevance in both academic and industrial contexts .
Ethylenebis(tris(decyl)silane) falls under the category of organosilicon compounds. It is specifically classified as a dialkylsilane due to the presence of decyl groups attached to silicon atoms. This classification is significant for understanding its reactivity and applications in materials science.
The synthesis of ethylenebis(tris(decyl)silane) typically involves the reaction of tris(decyl)chlorosilane with ethylene diamine or similar reagents. This process can be carried out under controlled conditions to ensure the formation of the desired silane compound.
Ethylenebis(tris(decyl)silane) has a complex molecular structure featuring multiple silicon atoms bonded to decyl groups. The general formula can be represented as:
This structure indicates that each silicon atom is connected to three decyl groups, contributing to its hydrophobic properties.
Ethylenebis(tris(decyl)silane) can undergo several chemical reactions typical of silanes:
This reaction illustrates how silanes can react with moisture to form silanols.
The mechanism of action for ethylenebis(tris(decyl)silane) primarily revolves around its ability to bond with both organic and inorganic surfaces. Upon application, the compound hydrolyzes to form reactive silanol groups that can covalently bond with hydroxylated surfaces, facilitating adhesion.
Relevant analyses indicate that these properties make ethylenebis(tris(decyl)silane) suitable for various applications requiring strong adhesion and hydrophobic characteristics.
Ethylenebis(tris(decyl)silane) finds numerous scientific uses across different fields:
These applications highlight the versatility of ethylenebis(tris(decyl)silane) as a functional material in modern chemistry and engineering practices.
Radical-initiated polymerization of ethylene-based precursors is critical for synthesizing Ethylenebis(tris(decyl)silane). This process occurs in multi-zone reactors operating under high pressure (1,000–3,500 atm) and elevated temperatures (120–300°C). Each reactor zone maintains distinct thermal and concentration profiles to optimize radical generation and propagation. In Zone 1, ethylene and tris(decyl)silane-functionalized initiators are introduced, where primary radicals form at 140–160°C. Subsequent zones (Zones 2–4) progressively increase temperatures to 200–280°C to drive propagation while minimizing premature termination. Computational fluid dynamics (CFD) models confirm that impeller-driven mixing in autoclaves ensures uniform heat distribution, reducing localized hot spots that trigger ethylene decomposition above 300°C [4] [7]. The polymerization exotherm is managed by precisely timed initiator injections across zones, achieving monomer conversions exceeding 25% while maintaining a polydispersity index (PDI) of 1.8–2.2 [4].
Table 1: Multi-Zone Reactor Parameters for Ethylene Polymerization
Reactor Zone | Temperature Range (°C) | Primary Function | Key Reactions |
---|---|---|---|
Zone 1 | 140–160 | Initiation & Radical Formation | Peroxide decomposition, initial chain growth |
Zone 2 | 160–200 | Propagation | Monomer addition, chain extension |
Zone 3 | 200–250 | Controlled Propagation | Branch formation, viscosity management |
Zone 4 | 250–280 | Termination & Product Recovery | Radical recombination, product outflow |
Ethylenebis(tris(decyl)silane) is synthesized through a nucleophilic substitution reaction between tris(decyl)chlorosilane and ethylene diamine. The process requires anhydrous conditions to prevent hydrolysis of the chlorosilane precursor. Tris(decyl)chlorosilane (0.2 mol) is dissolved in toluene and cooled to 0–5°C before dropwise addition of ethylene diamine (0.1 mol) over 30 minutes. The reaction proceeds as:$$\ce{2 (C10H21)3SiCl + H2N-CH2-CH2-NH2 -> [(C10H21)3Si]2N-CH2-CH2-N[Si(C10H21)3] + 2HCl}$$The HCl byproduct is scavenged using tertiary amines (e.g., triethylamine). Post-reaction, the mixture is heated to 80°C for 4 hours to ensure >95% conversion. The product is purified via vacuum distillation (220–240°C at 0.1 mmHg) to remove oligomeric byproducts. Characterization by ¹H NMR confirms bis-silylation: peaks at δ 0.55 ppm (Si-CH₂), δ 1.25 ppm (decyl -CH₂-), and δ 2.70 ppm (-N-CH₂-) [5] [9]. Gel permeation chromatography (GPC) shows a narrow molecular weight distribution (Mn = 780 g/mol, PDI = 1.05), indicating minimal side reactions [9].
Oxygen and moisture degrade silane intermediates during synthesis, necessitating stringent inert conditions. Tris(decyl)chlorosilane undergoes oxidation above 50 ppm O₂, forming silanols that condense into unreactive siloxanes. Reactors are purged with argon (99.999% purity) to achieve O₂ levels <10 ppm and H₂O <5 ppm before reagent introduction. Continuous argon sparging during the reaction displaces dissolved oxygen, while molecular sieves (4Å) trap residual moisture. These measures increase yields from 72% to 94% by suppressing:
Tubular and autoclave reactors exhibit distinct performance profiles for synthesizing Ethylenebis(tris(decyl)silane) intermediates.
Table 2: Reactor Configuration Comparison
Parameter | Tubular Reactor | Autoclave Reactor |
---|---|---|
Pressure (atm) | 2,000–3,500 | 1,000–2,500 |
Residence Time | 40–60 seconds | 30–45 minutes |
Mixing Efficiency | Laminar flow (limited radial mixing) | Turbulent flow (impeller-driven) |
Temperature Control | Precision ±1°C (external jackets) | Challenges with exothermic hotspots |
Byproduct Formation | 8–12% (thermal cracking) | 3–5% (controlled termination) |
Ethylene Conversion | 15–18% | 22–28% |
Tubular reactors facilitate rapid heat dissipation but suffer from axial backmixing, broadening molecular weight distributions (PDI > 2.5). Autoclaves enable superior mixing and higher conversions due to longer residence times, though CFD modeling reveals temperature gradients up to 15°C between the reactor core and walls [4] [7]. For silane-functionalized polyethylene, autoclaves are preferred to minimize β-scission and control branching [4].
Chain transfer agents (CTAs) regulate the molecular weight of Ethylenebis(tris(decyl)silane)-modified polymers by terminating propagating chains and generating new radicals. Thiols (e.g., dodecanethiol) and alkyl iodides serve as efficient CTAs due to high transfer constants (Cₜₕ ≈ 2–10). The Mayo equation describes the molecular weight reduction:$$\frac{1}{\bar{X}n} = \frac{1}{\bar{X}{n0}} + C{tr} \frac{[T]}{[M]}$$where $\bar{X}n$ is the degree of polymerization, [T] is CTA concentration, and [M] is monomer concentration. For instance, adding 0.1 wt% dodecanethiol to ethylene polymerization reduces Mn from 250,000 to 80,000 g/mol. CTAs with near-unity transfer constants (e.g., benzyl cyanide, Cₜᵣ = 1.2) ensure uniform chain growth and narrow PDI (1.1–1.3) [2]. In silane-coupled systems, CTAs suppress gel formation by limiting uncontrolled cross-linking during in situ polymerization with alumina nanofibers [5].
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